molecular formula C19H17NO2S B2904938 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone CAS No. 724745-61-3

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone

Cat. No. B2904938
CAS RN: 724745-61-3
M. Wt: 323.41
InChI Key: AYGLVMQZUBHJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone, also known as PTP, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. PTP is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.

Scientific Research Applications

Green Chemistry Approaches

Research on phloretic acid, a phenolic compound, highlights the pursuit of renewable and sustainable chemical precursors in polymer synthesis. Phloretic acid, derived from natural sources, has been used to enhance the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol-based reactions. This approach signifies the potential of utilizing naturally occurring phenolic compounds for developing bio-based materials with applications in various industries, including materials science (Acerina Trejo-Machin et al., 2017).

Catalysis and Chemical Transformations

A study on the selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media has demonstrated a highly efficient and selective method for converting phenol to cyclohexanone, an important intermediate in the chemical industry. This work illustrates the significance of developing selective catalysts for the transformation of phenolic compounds, which could be relevant for the processing or synthesis of derivatives of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone (Yong Wang et al., 2011).

Synthesis and Characterization of Phenolic Derivatives

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity provides an example of biocatalytic approaches to synthesizing chiral phenolic derivatives. Such methodologies could be applied to the synthesis of chiral derivatives of this compound, offering potential applications in pharmaceuticals and fine chemicals (Y. Choi et al., 2010).

Advanced Materials and Photophysical Properties

The development of lanthanide-centered hybrid materials using modified functional bridges bonded with silica highlights the potential of phenolic compounds in the design of advanced materials with unique photophysical properties. This research underscores the role of phenolic derivatives in molecular design and the creation of materials with specific optical and electronic properties, relevant for applications in optoelectronics, sensors, and photonics (J. Liu & B. Yan, 2008).

properties

IUPAC Name

3-(4-phenoxyanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-18(19-7-4-14-23-19)12-13-20-15-8-10-17(11-9-15)22-16-5-2-1-3-6-16/h1-11,14,20H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLVMQZUBHJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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